molecular formula C9H18Cl2N4O B6183079 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride CAS No. 2613382-08-2

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride

Cat. No. B6183079
CAS RN: 2613382-08-2
M. Wt: 269.2
InChI Key:
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Description

Compounds with a 1,2,4-triazole core are often used in medicinal chemistry due to their diverse biological activities . The morpholine ring is also a common feature in many pharmaceuticals, contributing to their solubility and bioavailability .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with α-haloketones or α-haloesters . Morpholine rings can be formed through a variety of methods, including the reaction of dihalides with diethanolamine .


Molecular Structure Analysis

The molecular structure of a compound like this would likely feature a planar 1,2,4-triazole ring attached to a morpholine ring via a carbon chain. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various cyclization reactions to form fused ring systems . Morpholine can act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Generally, 1,2,4-triazole derivatives are solid at room temperature and have good stability . Morpholine derivatives are often soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities . The mechanism could involve interaction with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future research directions could involve further exploration of the biological activities of 1,2,4-triazole and morpholine derivatives, development of more efficient synthesis methods, and investigation of their potential applications in medicine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride involves the reaction of 2-morpholinoethylamine with 2-bromo-5-(propan-2-yl)-1H-1,2,4-triazole followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-morpholinoethylamine", "2-bromo-5-(propan-2-yl)-1H-1,2,4-triazole", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-morpholinoethylamine is reacted with 2-bromo-5-(propan-2-yl)-1H-1,2,4-triazole in the presence of a suitable solvent and base to form the desired product.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine." ] }

CAS RN

2613382-08-2

Product Name

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride

Molecular Formula

C9H18Cl2N4O

Molecular Weight

269.2

Purity

95

Origin of Product

United States

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